molecular formula C6H5F3N2O2 B6158283 methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate CAS No. 1934838-95-5

methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate

Cat. No. B6158283
CAS RN: 1934838-95-5
M. Wt: 194.1
InChI Key:
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Description

Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate, commonly referred to as MTC, is a versatile organic molecule with a wide range of uses in the fields of chemistry, biochemistry, and pharmacology. MTC is a colorless, crystalline solid with a melting point of 58-60 °C and a boiling point of 178 °C. It is insoluble in water and soluble in many organic solvents. MTC has a high boiling point due to the presence of the trifluoromethyl group, which increases the molecule’s polarity and thus its solubility in organic solvents.

Scientific Research Applications

MTC is widely used in scientific research due to its versatile properties. It is used as a reagent in organic synthesis and in the preparation of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers and as a solvent in the production of perfumes. In addition, MTC is used in the synthesis of various heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles.

Mechanism of Action

MTC is a strong acid, with a pKa of 5.1. It is a proton donor and is used in a variety of organic reactions, including the formation of esters, amides, and nitriles. It is also used in the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles.
Biochemical and Physiological Effects
MTC is a strong acid and is known to have strong biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as phosphodiesterase and protein kinase C, which are involved in the regulation of various cellular processes. In addition, MTC has been found to have anti-inflammatory and analgesic effects, as well as to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

MTC has several advantages for use in laboratory experiments. It is a versatile reagent and can be used in a variety of organic reactions. It is also relatively inexpensive and has a high boiling point, which makes it suitable for use in high-temperature reactions. However, MTC is a strong acid and can be corrosive, so it should be handled with care.

Future Directions

MTC has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. In the future, MTC could be used to synthesize new compounds with potential therapeutic applications, such as anti-cancer drugs, anti-inflammatory drugs, and antibiotics. In addition, MTC could be used in the development of new polymers, dyes, and perfumes. Finally, MTC could be used in the synthesis of novel heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, which could have potential uses in medicine and industry.

Synthesis Methods

MTC can be synthesized by several methods, including the reaction of methyl iodide and 1-trifluoromethyl-1H-imidazole-4-carboxylic acid. In this method, the two reactants are heated in an inert atmosphere at a temperature of 140 °C for 2 hours, yielding MTC as the product. This method is simple and efficient and produces a high yield of MTC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate involves the reaction of 1H-imidazole-4-carboxylic acid with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol.", "Starting Materials": [ "1H-imidazole-4-carboxylic acid", "trifluoromethyl iodide", "base (e.g. potassium carbonate)", "methanol" ], "Reaction": [ "Step 1: Dissolve 1H-imidazole-4-carboxylic acid (1 equiv) and base (2 equiv) in anhydrous DMF.", "Step 2: Add trifluoromethyl iodide (1.2 equiv) dropwise to the reaction mixture at room temperature and stir for several hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the crude product in methanol and add a catalytic amount of sulfuric acid.", "Step 6: Reflux the reaction mixture for several hours and then cool to room temperature.", "Step 7: Neutralize the reaction mixture with sodium bicarbonate and extract the product with ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product, methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate." ] }

CAS RN

1934838-95-5

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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